molecular formula C14H20N2 B041654 (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine CAS No. 151213-43-3

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

Cat. No.: B041654
CAS No.: 151213-43-3
M. Wt: 216.32 g/mol
InChI Key: AFYZAHZKOFBVLE-KGLIPLIRSA-N
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Description

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine is a chiral, saturated bridged bicyclic amine of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused octahydro-pyrrolopyridine core, a privileged scaffold frequently found in molecules with high affinity for central nervous system (CNS) targets and other biologically relevant receptors. The presence of the benzyl group at the 6-position and the defined (4aR,7aR) stereochemistry makes it a valuable, structurally constrained building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary research value lies in its application as a key chiral synthon for developing potent ligands for G-protein-coupled receptors (GPCRs), ion channels, and transporters. The rigid, three-dimensional structure can impart improved selectivity and metabolic stability to candidate molecules compared to flat aromatic systems. Researchers utilize this compound in the design and synthesis of potential therapeutics for a range of conditions, including neurological disorders, psychiatric diseases, and pain management. It serves as a critical intermediate for constructing compound libraries aimed at structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties.

Properties

IUPAC Name

(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYZAHZKOFBVLE-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364040
Record name (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

151213-43-3, 161594-54-3
Record name (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
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Record name (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine
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Record name (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
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Preparation Methods

Enzymatic Resolution of Piperidine Intermediates

A cornerstone of the synthesis involves the enzymatic resolution of racemic piperidine-2,3-dicarboxylates. Lipases or esterases selectively hydrolyze one enantiomer of the dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate (Formula II), yielding the (2S,3R)-configured intermediate (Formula III) with >99% enantiomeric excess (e.e.). For example, Candida antarctica lipase B catalyzes the hydrolysis of the pro-(S) ester group, leaving the (2S,3R)-diester intact. This step circumvents traditional resolution agents, reducing waste and improving atom economy.

Cyclization and Ring Saturation

The (2S,3R)-piperidine intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl reflux) to form the fused pyrrolo[3,4-b]pyridine core. Subsequent hydrogenation with Pd/C or Raney nickel saturates the bicyclic system, yielding the octahydro structure. Critical to stereochemical fidelity is the retention of configuration during cyclization, achieved by maintaining anhydrous conditions and controlled temperature.

Detailed Reaction Pathways

Intermediate III Preparation

  • Starting Material : Diethyl 1-acetylpiperidine-2,3-dicarboxylate (Formula II) is treated with a lipase in phosphate buffer (pH 7.5) at 37°C.

  • Isolation : The (2S,3R)-diester (Formula III) is extracted with ethyl acetate after adjusting the pH to 8.0 with NaOH.

Cyclization to Pyrrolopyridine Dione (Formula IV)

  • Acid-Catalyzed Cyclization : Intermediate III is refluxed in 6M HCl for 3 hours, inducing ring closure to form (4aR,7aS)-1-acetylhexahydrofuro[3,4-b]pyridine-5,7-dione (Formula IV).

  • Condensation : Treatment with acetic anhydride removes the acetyl group, yielding the free amine.

Hydrogenation and Benzylation

  • Catalytic Hydrogenation : Formula IV is hydrogenated at 50 psi H₂ using Pd/C in ethanol, saturating the double bonds to produce the octahydro structure.

  • Benzylation : The amine is alkylated with benzyl bromide in the presence of K₂CO₃, introducing the phenylmethyl group at position 6.

Optimization of Reaction Conditions

Critical Parameters for Yield and Purity

ParameterOptimal ConditionImpact on Reaction
Temperature70–100°C (cyclization)Higher temps accelerate cyclization but risk racemization
SolventToluene (cyclization)Anhydrous solvent prevents hydrolysis
Catalyst Loading5% Pd/C (hydrogenation)Higher loading reduces reaction time
pH (enzymatic step)7.5–8.0Maintains enzyme activity and selectivity

Stereochemical Preservation Techniques

  • Low-Temperature Quenching : Rapid cooling after cyclization prevents epimerization.

  • Chiral Chromatography : Final purification using cellulose-based columns ensures >99.5% e.e..

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : Key signals include δ 3.85 (m, 2H, H-4a/H-7a), δ 2.95 (dd, J = 10.2 Hz, H-6), and δ 7.30 (m, 5H, PhCH₂).

  • IR (KBr) : Peaks at 1680 cm⁻¹ (C=O stretch, dione) and 3250 cm⁻¹ (N-H stretch) confirm intermediate structures.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, showing a single peak for the target compound.

Comparative Analysis of Synthetic Routes

Enzymatic vs. Chemical Resolution

AspectEnzymatic ResolutionClassical Chemical Resolution
Enantiomeric Excess>99%85–90%
Catalyst Reusability5–10 cyclesNot applicable
Step Count35

Hydrogenation Catalysts

CatalystReaction Time (h)Yield (%)Selectivity (%)
Pd/C1292>99
Raney Ni188895

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further saturate the ring system or reduce any oxidized functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylmethyl group or other positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylmethyl moiety.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Pyrrolo[3,4-b]pyridine core : A bicyclic structure that includes nitrogen atoms, which are pivotal for biological activity.
  • Phenylmethyl group : Enhances interaction with biological targets, potentially influencing pharmacological effects.

Table 1: Comparison with Related Compounds

Compound NameStructural FeaturesNotable Properties
MoxifloxacinFluoroquinolone antibioticAntibacterial activity
NoroxymorphoneSynthetic opioid analgesicPain relief properties
PyrrolidineSaturated five-membered nitrogen cycleVersatile reactivity
PhenylpiperazinePiperazine derivative with phenyl groupAntipsychotic effects

Medicinal Chemistry Applications

The unique stereochemistry of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine may influence its interactions with biological targets differently compared to other compounds. Its potential applications include:

  • Drug Development : As a building block in synthesizing new pharmaceuticals.
  • Precursor for Antibiotics : Its relationship to fluoroquinolone antibiotics suggests it could be utilized in developing new therapeutic agents.

Case Studies and Research Findings

Research on similar compounds has provided insights into the biological activities and therapeutic potentials of pyrrolo[3,4-b]pyridine derivatives. For example:

  • A study on pyrrolidine derivatives indicated their potential as anticonvulsants in animal models.
  • Research on phenylpiperazine derivatives highlighted their efficacy in treating anxiety and depression.

Mechanism of Action

The mechanism of action of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Moxifloxacin Related Compound A

  • Structure: 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid .
  • Key Differences: Contains a difluoro substitution and a quinoline core, enhancing antibacterial activity.

Moxifloxacin Related Compound G

  • Structure: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid .
  • Key Differences :
    • Methoxy group at position 8 improves pharmacokinetic properties.
    • Shares the (4aR,7aR) configuration with the target compound, underscoring stereochemical specificity in drug design.

Stereoisomeric Variants

  • (4aS,7aS)-Isomers : Used in intermediates for azabicyclo derivatives. Reduction of these isomers requires higher quantities of reagents compared to the (4aR,7aR) form due to differences in chiral induction efficiency .

Data Table: Key Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Storage Conditions
(4aR,7aR)-6-(Phenylmethyl) derivative 216.32 1.049 322.2 Room temperature
(4aR,7aR)-Octahydro base structure 126.20 N/A N/A 2–8°C, inert atmosphere
Moxifloxacin Related Compound G 437.89 N/A N/A Pharmacopeial standards

Biological Activity

(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound with the molecular formula C14H20N2 and a molecular weight of approximately 216.33 g/mol. Its structure includes a pyrrole ring and is characterized by specific stereochemical configurations at the 4a and 7a positions, which are crucial for its biological activity and chemical properties . This compound has garnered attention in pharmacological research due to its potential interactions with biological targets.

The compound's unique structural features contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC14H20N2
Molecular Weight216.33 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point322.2 ± 17.0 °C
Flash Point130.8 ± 11.9 °C
LogP2.11

Biological Activity

Research indicates that this compound does not exhibit inherent biological activity on its own; however, it serves as a precursor for significant pharmacological agents such as moxifloxacin, an antibiotic that inhibits bacterial DNA gyrase, essential for bacterial replication . The compound has been studied for its potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

The compound's structural characteristics allow it to bind effectively to various receptors involved in neurochemical pathways. This suggests potential therapeutic applications in mood regulation and cognitive function enhancement .

Case Studies and Research Findings

Several studies have explored the biological activities related to derivatives of this compound:

  • Antimicrobial Activity : A study synthesized derivatives of pyrrolo[3,4-c]pyridine and evaluated their antimicrobial properties against Candida albicans and Staphylococcus aureus. Some derivatives showed promising activity, indicating that modifications of the core structure could yield compounds with significant biological effects .
  • Neuropharmacological Studies : Interaction studies suggest that this compound may modulate neurotransmitter receptors or enzymes, influencing signaling pathways relevant to mood disorders and cognitive functions. This opens avenues for further research into its potential as a therapeutic agent in neuropharmacology .

Comparative Analysis

To understand how structural variations affect biological activity, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridineStereochemical variations at 4 and 7 positionsDifferent biological activity profile
6-(Phenylmethyl)-1H-pyrrolo[3,4-b]pyridineSimilar core structure but different substituentsPotentially different receptor interactions

This comparison highlights how subtle changes in stereochemistry or substituents can significantly alter the biological activity and chemical reactivity of these compounds.

Q & A

Q. What are the optimal storage conditions for (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine to ensure stability?

  • Methodological Answer : Stability is highly dependent on temperature and handling. Key recommendations include:
  • Short-term storage : -20°C (1 month) for solutions .
  • Long-term storage : -80°C (6 months) for lyophilized powder or solutions .
  • Ambient conditions : Store in dark, inert atmosphere (e.g., argon) at 2–8°C for solid forms .
  • Critical Note : Repeated freeze-thaw cycles degrade stability. Aliquot solutions to avoid contamination .
Storage ConditionStability DurationFormSource
-80°C6 monthsSolution
-20°C1 monthSolution
2–8°C (dark)Not specifiedSolid

Q. How can researchers improve the solubility of this compound for in vitro assays?

  • Methodological Answer : Solubility challenges arise due to its hydrophobic bicyclic structure. Optimize via:

Pre-warming : Heat stock solution to 37°C before use .

Sonication : Use ultrasonic bath (e.g., 20–30 min) for aqueous suspensions .

Solvent selection : Use DMSO for initial stock (10 mM), then dilute in PBS or culture media with ≤1% DMSO .

Centrifugation : Remove insoluble particulates post-sonication (14,000 rpm, 10 min) .

Q. What analytical methods confirm the stereochemical purity of this compound?

  • Methodological Answer : Stereochemical integrity is critical for biological activity. Use:
  • Chiral HPLC : With polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane:isopropanol gradients .
  • NMR Spectroscopy : Compare 1^1H and 13^13C shifts with reference standards (e.g., Pharmacopeial Reference Standards) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to avoid intermediate isolation, and what are the yield implications?

  • Methodological Answer : Traditional methods isolate intermediates (e.g., (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione), but modern protocols leverage in-situ resolution:
  • Solvent Reuse : Retain methanol from catalytic dearomatization to form mono-tartarate salts directly, eliminating distillation steps .
  • Yield Improvement : Reduces mass loss from intermediate isolation; reported yields increase by 15–20% compared to prior art .
  • Critical Analysis : This method may introduce tartaric acid residues, requiring stringent purification (e.g., recrystallization) .

Q. What strategies resolve contradictions in reactivity data across solvent systems?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates) arise from solvent polarity and hydrogen-bonding effects. Mitigate via:
  • Controlled Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H2_2O) solvents under inert atmospheres .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify solvent-specific intermediates .
  • Computational Modeling : DFT calculations to predict solvent effects on transition states .

Q. How does stereochemistry influence pharmacological activity in antibiotic precursors like moxifloxacin?

  • Methodological Answer : The (4aR,7aR) configuration is essential for binding to bacterial DNA gyrase. Key findings:
  • Structure-Activity Relationship (SAR) : Enantiomers with (4aS,7aS) configuration show 10-fold lower inhibitory activity against S. aureus .
  • Synthetic Validation : Use chiral auxiliaries (e.g., L-tartaric acid) during resolution to ensure enantiopurity >98% .
  • In Vivo Correlation : Pharmacokinetic studies in rodents confirm enhanced bioavailability of the (4aR,7aR) form .
ConfigurationIC50_{50} (S. aureus)Bioavailability (Rat)Source
(4aR,7aR)0.8 µM85%
(4aS,7aS)8.2 µM12%

Data Contradiction Analysis

Q. How to reconcile conflicting reports on intermediate isolation in synthetic protocols?

  • Methodological Answer : Prior art emphasizes isolating intermediates to avoid side reactions, while newer methods bypass this step . Resolution strategies:
  • Mechanistic Studies : Use in-situ FTIR to monitor intermediate stability; if degradation <5%, isolation is unnecessary .
  • Yield vs. Purity Trade-off : Compare isolated vs. in-situ yields; prioritize based on downstream application (e.g., API synthesis requires >99% purity) .

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